molecular formula C9H8BrNO B582484 4-Bromo-2-ethoxybenzonitrile CAS No. 1255870-63-3

4-Bromo-2-ethoxybenzonitrile

Cat. No. B582484
CAS RN: 1255870-63-3
M. Wt: 226.073
InChI Key: BYYLYSYPEWKIPJ-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxybenzonitrile is a chemical compound with the CAS Number: 1255870-63-3 . It has a molecular weight of 226.07 and its IUPAC name is 4-bromo-2-ethoxybenzonitrile . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-ethoxybenzonitrile is 1S/C9H8BrNO/c1-2-12-9-5-8 (10)4-3-7 (9)6-11/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

4-Bromo-2-ethoxybenzonitrile has a boiling point of 302.7±22.0C at 760 mmHg . It has a flash point of 136.9 . The compound is stored at room temperature, sealed in dry conditions .

Scientific Research Applications

Organic Nonlinear Optical (NLO) Materials

4B2EBN can serve as a building block for organic nonlinear optical crystals. These materials exhibit enhanced nonlinear optical effects and are crucial for applications like frequency conversion, optical modulation, and laser devices. Researchers have synthesized 4B2EBN-based crystals, characterized their crystalline nature, and explored their optical behavior .

Computational Chemistry and Simulation Studies

The molecular structure of 4B2EBN makes it suitable for computational chemistry simulations. Programs like Amber, GROMACS, Avogadro, and VMD can use it for impressive visualization and modeling .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust and contact with skin or eyes, and wearing protective equipment .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-ethoxybenzonitrile is currently unknown

Biochemical Pathways

Without knowledge of the specific targets of 4-Bromo-2-ethoxybenzonitrile, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to understand the compound’s mechanism of action better.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific details about how such factors influence the action of 4-bromo-2-ethoxybenzonitrile are currently unavailable .

properties

IUPAC Name

4-bromo-2-ethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYLYSYPEWKIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethoxybenzonitrile

Synthesis routes and methods

Procedure details

A mixture of 4-Bromo-2-fluoro-benzonitrile (5 g, 25.00 mmol), potassium carbonate (10.37 g, 75.0 mmol), ethanol (6.86 mL, 117 mmol) in DMF (50 mL) was heated at 60° C. for overnight. After filtration and concentration, the residue was dissolved in ethyl acetate (150 mL), and the solution was washed with water (30 mL) and brine (50 mL). After drying over Na2SO4, filtration and concentration, a light brown solid (5.7 g) was obtained without further purification. 1H NMR (400 MHz, CDCl3): δ 1.49 (t, J=7 Hz, 3H), 4.14 (q, J=7 Hz, 2H), 7.11 (d, J=1.7 Hz, 1H), 7.14 (dd, J=8.1, 1.7 Hz, 1H), 7.40 (d, J=8.1 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.37 g
Type
reactant
Reaction Step One
Quantity
6.86 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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